molecular formula C11H14ClNO2 B3087151 Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride CAS No. 1171535-51-5

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Cat. No.: B3087151
CAS No.: 1171535-51-5
M. Wt: 227.69
InChI Key: CKUUSORWZQEPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride (CAS 681448-82-8) is a chemical reagent of significant interest in medicinal chemistry and neuroscience research. It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold known for a wide spectrum of pharmacological activities . This ester derivative is particularly valuable as a synthetic intermediate for the development of novel compounds targeting central nervous system disorders. Research into THIQ analogs has revealed their potential in neuroprotection . Some endogenous and synthetic THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated complex mechanisms of action, including free radical scavenging properties and antagonism of glutamate-induced excitotoxicity, which are key pathways in neurodegenerative processes . These characteristics make the THIQ structure a promising starting point for investigating new therapeutic agents for conditions like Parkinson's disease . Furthermore, the THIQ core is a key structural component in various natural and synthetic compounds with reported anti-inflammatory, antimicrobial, and anticancer activities . The synthetic versatility of this scaffold, often accessed via methods like Pictet–Spengler condensation, allows for extensive structural diversification, making this compound a valuable building block in drug discovery and SAR (Structure-Activity Relationship) studies . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUUSORWZQEPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Reaction Conditions Product Source
LiOH (aqueous), THF/MeOH1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid

In one study, hydrolysis under alkaline conditions (LiOH in THF/MeOH) cleaved the ester group efficiently, forming the carboxylic acid derivative . This intermediate is pivotal for synthesizing peptide conjugates or metal-chelating agents.

Reductive Amination

The secondary amine participates in reductive amination with aldehydes or ketones to form tertiary amines. This reaction is stereoselective and often employs borane complexes.

Reagent Electrophile Product Source
BH₃·THFAldehydes/KetonesN-Alkylated tetrahydroisoquinoline derivatives

For example, reductive amination with formaldehyde and NaBH(OAc)₃ yielded N-methyl derivatives, which are common in alkaloid synthesis .

Amide Coupling

The carboxylic acid (post-hydrolysis) reacts with amines via carbodiimide-mediated coupling to form amides.

Coupling Agent Amine Product Source
EDC·HCl, N-methylmorpholinePrimary/Secondary aminesTetrahydroisoquinoline-4-carboxamides

This method is widely used to generate bioactive conjugates, such as protease inhibitors or receptor ligands .

Cyclization Reactions

The tetrahydroisoquinoline core participates in cyclization reactions, such as the Bischler–Nepieralski or Pictet–Spengler reactions, to form polycyclic alkaloids.

Reaction Type Conditions Product Source
Bischler–NepieralskiPOCl₃, CH₂Cl₂Isoquinoline-fused heterocycles
Pictet–SpenglerBF₃·OEt₂, aldehydesβ-Carboline or pyrrolidine-fused derivatives

For instance, treatment with POCl₃ in dichloromethane facilitated cyclization to isoquinoline derivatives , while BF₃-mediated Pictet–Spengler reactions generated β-carboline analogs .

Deprotonation and Alkylation

The benzylic C4 position (adjacent to the carboxylate) undergoes deprotonation with strong bases, enabling alkylation or arylation.

Base Electrophile Product Source
LiTMP (lithium tetramethylpiperidide)Alkyl halidesC4-Alkylated tetrahydroisoquinolines

Lithium amide bases (e.g., LiTMP) selectively deprotonate the C4 position, followed by alkylation to introduce substituents .

Salt Metathesis

The hydrochloride counterion can be exchanged with other acids to modify solubility or crystallinity.

Acid Conditions Product Source
Trifluoroacetic acid (TFA)CH₂Cl₂, RTTFA salt

Chiral Resolution

Enantiomerically pure forms are accessible via enzymatic deracemization.

Enzyme Conditions Outcome Source
FsDAAO (D-amino acid oxidase)NH₃·BH₃, one-pot(S)-enantiomer with >99% ee

This method resolved racemic mixtures into (S)-enantiomers, critical for asymmetric synthesis of bioactive molecules .

Scientific Research Applications

Pharmaceutical Development

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly significant in the development of:

  • Analgesics : The compound's structure allows for modifications that enhance pain management therapies.
  • Anti-inflammatory Agents : It plays a role in the synthesis of drugs aimed at reducing inflammation in various medical conditions.

This compound's ability to influence pain pathways makes it a valuable asset in pharmaceutical research focused on improving therapeutic efficacy and safety profiles .

Neuroscience Research

The compound is extensively studied for its neuroprotective properties and potential applications in treating neurodegenerative diseases such as:

  • Alzheimer's Disease : Research indicates that it may help mitigate cognitive decline associated with this condition.
  • Parkinson's Disease : Its derivatives have been identified as potential agents for preventing parkinsonism, showcasing their relevance in developing neuroprotective strategies .

These studies often focus on the compound's interactions with neurotransmitter systems and its effects on neuronal health.

Organic Synthesis

In organic chemistry, this compound is utilized for creating complex molecules. Its applications include:

  • Synthesis of Natural Products : The compound is involved in synthesizing various natural products that may have pharmacological properties.
  • Development of New Materials : Chemists leverage its unique structure to design novel compounds with specific characteristics for industrial applications .

Biochemical Studies

The compound is also significant in biochemical research, where it aids in understanding various biological processes:

  • Enzyme Interactions : It is used in assays to study how enzymes interact with substrates and inhibitors.
  • Metabolic Pathways : Researchers utilize this compound to explore metabolic pathways crucial for drug discovery and development.

These studies contribute to a deeper understanding of cellular mechanisms and the development of targeted therapies .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for analgesics and anti-inflammatory agents.
Neuroscience ResearchInvestigated for neuroprotective effects and potential treatments for Alzheimer's and Parkinson's diseases.
Organic SynthesisUsed for creating complex molecules and synthesizing natural products.
Biochemical StudiesAids in enzyme interaction studies and metabolic pathway exploration.

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves its interaction with various molecular targets:

These interactions help in understanding its potential therapeutic effects and guide further research.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Positional Isomers and Substitution Patterns

Methyl 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate Hydrochloride (CAS 220247-69-8)
  • Similarity : 0.86 .
  • Key Difference : The carboxylate group is at the 7-position instead of the 4-position.
  • Implications : Positional isomerism alters steric and electronic interactions with biological targets. For instance, 7-substituted THIQs are often explored for opioid receptor modulation, whereas 4-carboxylates may favor Pgp binding .
6,7-Dimethoxy-THIQ Derivatives (e.g., MC70)
  • Structure : Contains methoxy groups at the 6- and 7-positions.
  • Function : Demonstrated enhanced BBB penetration and Pgp inhibitory activity, increasing doxorubicin delivery to glioblastoma cells .
  • Comparison : The absence of methoxy groups in the target compound may reduce BBB permeability but improve metabolic stability.

Piperidine-Based Analogs

(S)-Methyl 4-(Piperidin-2-yl)Benzoate Hydrochloride (CAS 1391547-09-3)
  • Similarity : 0.85 .
  • Key Difference : Replaces the THIQ ring with a piperidine moiety.
  • Implications : Piperidine derivatives often exhibit distinct pharmacokinetic profiles due to differences in ring flexibility and hydrogen-bonding capacity.
Methyl 4-(Piperidin-4-ylmethyl)Benzoate Hydrochloride (CAS 333986-70-2)
  • Similarity : 1.00 (structural overlap in benzoate ester group) .

Alkyl-Substituted THIQ Derivatives

Methyl 4,4-Dimethyl-THIQ-5-Carboxylate Hydrochloride (CAS 1203682-99-8)
  • Structure : Features dimethyl groups at the 4-position and a carboxylate at the 5-position.
  • Safety Profile : Classified as acute oral toxicity (Category 4) and respiratory irritant (H335) .
6-Methyl-THIQ (CAS 91-61-2)
  • Structure : Methyl group at the 6-position.
  • Hazards : H302 (harmful if swallowed) , H315 (skin irritation) .
  • Functional Role : Lacks the carboxylate ester, limiting its utility in esterase-sensitive prodrug designs.

Hydroxylated and Polar Derivatives

(1R,4R)-4,6-Dihydroxy-N-Methyl-THIQ Hydrochloride
  • Structure : Contains hydroxyl groups at the 4- and 6-positions.
  • Impact : Increased polarity improves aqueous solubility but may reduce BBB penetration compared to the target compound .

Pharmacological Activity

  • Target Compound: Likely interacts with Pgp due to structural resemblance to MC70, a known Pgp ligand .
  • Methoxy Derivatives : Exhibit stronger BBB penetration but higher synthetic complexity .
  • Piperidine Analogs : Broader receptor affinity but lower selectivity for Pgp .

Hazard Profiles

Compound Key Hazards GHS Classification
Target Compound Not explicitly reported Likely similar to Category 2-4
Methyl 4,4-Dimethyl-THIQ-5-Carboxylate H302, H315, H319, H335 Acute toxicity, skin/eye irritation
6-Methyl-THIQ H302, H315, H319 Oral/skin toxicity, eye irritation

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in medicine and research.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives are known for their wide range of biological activities, including neuroprotective effects, antitumor properties, and antimicrobial activities. This compound specifically has been implicated in various biochemical pathways that affect cellular functions and signaling.

Target Interactions
this compound interacts with several biological structures. It is believed to possess intrinsic antioxidant properties that can protect cells from oxidative stress. Additionally, it may influence neurotransmitter systems by modulating receptor activity.

Biochemical Pathways
The compound is known to affect multiple biochemical pathways. For instance:

  • Enzyme Interaction : THIQ derivatives can interact with enzymes involved in neurotransmitter metabolism.
  • Cell Signaling : These compounds may modulate signaling pathways that regulate cell proliferation and apoptosis.

Neuroprotective Effects

Research has indicated that THIQ derivatives exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For example, related compounds have shown the ability to modulate dopamine receptors and protect neuronal cells from damage caused by neurotoxins .

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce autophagy in cancer cells, enhancing the production of acidic organelles indicative of autophagic activity . This mechanism could be leveraged for developing new cancer therapies.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its derivatives have been shown to inhibit bacterial growth and may serve as a basis for developing new antibiotics .

Research Findings and Case Studies

StudyFindings
Neuroprotection in Animal Models THIQ derivatives showed significant neuroprotective effects in rodent models of neurodegeneration .
Cytotoxicity Assays In vitro studies demonstrated that this compound inhibited proliferation in various cancer cell lines .
Antimicrobial Testing The compound exhibited potent activity against Gram-positive and Gram-negative bacteria in laboratory settings .

Q & A

Q. What are the key synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride, and what methodological considerations are critical for optimizing yield?

Synthesis typically involves cyclization and alkylation steps. For example, alkylation of a tetrahydroisoquinoline precursor with methyl chloroformate in the presence of a strong base (e.g., NaH) in DMF at elevated temperatures (~60°C) can yield the ester intermediate, followed by HCl treatment to form the hydrochloride salt. Key considerations include:

  • Reagent selection : Sodium hydride (NaH) is often used to deprotonate the tetrahydroisoquinoline nitrogen, enabling nucleophilic attack on the alkylating agent (e.g., methyl chloroformate) .
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates .
  • Purification : Silica gel chromatography is recommended for isolating the pure product, with TLC monitoring to confirm reaction completion .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structural identity of this compound?

  • 1H-NMR : Characteristic signals include aromatic protons (δ 6.5–7.5 ppm for isoquinoline ring), methyl ester (δ ~3.7 ppm), and tetrahydroisoquinoline protons (δ 2.5–4.0 ppm for CH2 and CH groups) .
  • Mass spectrometry (MS) : Molecular ion peaks should align with the calculated molecular weight (e.g., C11H14ClNO2: 227.69 g/mol) .
  • IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and ammonium chloride (~2500–3000 cm⁻¹) confirm functional groups .

Q. What are the stability profiles of this compound under varying storage conditions, and how should researchers mitigate degradation?

  • Storage : Store in airtight containers at room temperature in a dry, dark environment to prevent hydrolysis of the ester group or deliquescence of the hydrochloride salt .
  • Handling : Avoid prolonged exposure to moisture or heat, as these can degrade the compound. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 month) are recommended for long-term studies .

Advanced Research Questions

Q. What mechanistic insights explain the potential neuropharmacological activity of this compound, particularly in Parkinson’s disease models?

The tetrahydroisoquinoline scaffold is structurally analogous to MPTP, a neurotoxin that selectively damages dopaminergic neurons via mitochondrial complex I inhibition. However, derivatives with electron-withdrawing groups (e.g., carboxylate esters) may exhibit reduced toxicity or protective effects by modulating oxidative stress pathways. In vitro assays (e.g., SH-SY5Y cell viability under rotenone-induced stress) and in vivo models (e.g., MPTP-treated mice) are critical for evaluating neuroprotective/neurotoxic duality .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity to biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, aiding in understanding metabolic stability or reactive intermediate formation.
  • Molecular docking : Simulate interactions with targets like monoamine oxidases (MAOs) or dopamine receptors to prioritize derivatives for synthesis. For example, docking into MAO-B’s active site may reveal inhibitory potential .

Q. What strategies resolve contradictions in reported biological data, such as divergent cytotoxicity results across studies?

  • Experimental standardization : Ensure consistent cell lines (e.g., HEK-293 vs. SH-SY5Y), concentrations, and exposure times.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Control benchmarking : Compare results with well-characterized analogs (e.g., MPTP or rasagiline) to contextualize findings .

Q. How can regioselective functionalization of the tetrahydroisoquinoline core be achieved to explore structure-activity relationships (SAR)?

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to install substituents at specific positions.
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiopure derivatives, as stereochemistry significantly impacts bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.